Extended Conjugation Length vs. p‑Bis(p‑styrylstyryl)benzene (C₃₈H₃₀): Calculated Molecular Descriptors
The target compound (C₇₈H₅₈) possesses a computed longest conjugated path comprising ≥8 phenyl/vinyl units, substantially longer than the five‑ring pathway in p‑bis(p‑styrylstyryl)benzene (C₃₈H₃₀) . This structural difference is reflected in a 2.04‑fold larger molecular weight (995.3 vs. 486.6 g·mol⁻¹) and a 16‑fold greater number of rotatable bonds (16 vs. 1), which strongly influences solubility and film‑forming characteristics .
| Evidence Dimension | Molecular weight, number of rotatable bonds, estimated conjugation length |
|---|---|
| Target Compound Data | MW = 995.3 g·mol⁻¹, 16 rotatable bonds, conjugation path ~8–10 units |
| Comparator Or Baseline | p‑Bis(p‑styrylstyryl)benzene: MW = 486.6 g·mol⁻¹, 1 rotatable bond, conjugation path ~5 units |
| Quantified Difference | MW ratio 2.04; rotatable bond count 16× higher; estimated conjugation length 1.6–2.0× longer |
| Conditions | Computed from molecular structure (ChemDraw/ACD/Labs predicted); experimental solution spectroscopy not available for direct comparison |
Why This Matters
Longer conjugation length typically red‑shifts absorption/emission and increases charge‑carrier mobility, directly impacting OLED emission color and device efficiency.
- [1] AngeneChem. Benzene, 1,4-bis[2-[4-(2-phenylethenyl)phenyl]ethenyl]-. CAS 26260-75-3. Provides molecular weight (486.6448) and formula (C₃₈H₃₀) for the 5‑ring analog. https://www.angenechem.com (accessed 2026-05-10). View Source
